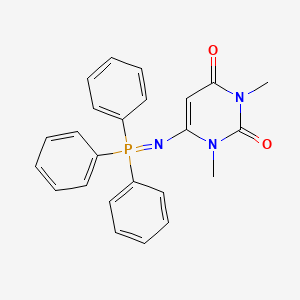
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione is a complex organic compound with the molecular formula C24H22N3O2P It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl and triphenylphosphoranylideneamino groups
Méthodes De Préparation
The synthesis of 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyluracil with triphenylphosphine and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
Applications De Recherche Scientifique
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-4-triphenylphosphoranylideneamino-pyrimdine-2,4-dione can be compared with similar compounds such as:
1,3-Dimethyl-6-(triphenylphosphoranylidene)amino-uracil: Similar in structure but with different substituents on the pyrimidine ring.
1,3-Dimethyl-2,4-dioxo-6-(triphenylphosphoranylidene)amino-pyrimidine: Another closely related compound with slight variations in the functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
99747-54-3 |
|---|---|
Formule moléculaire |
C24H22N3O2P |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1,3-dimethyl-6-[(triphenyl-λ5-phosphanylidene)amino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N3O2P/c1-26-22(18-23(28)27(2)24(26)29)25-30(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clé InChI |
VJPMTEATFWLSPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)N(C1=O)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


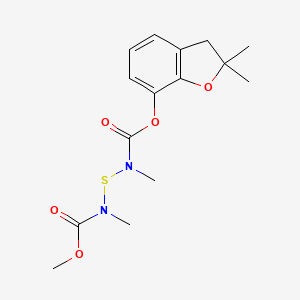
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
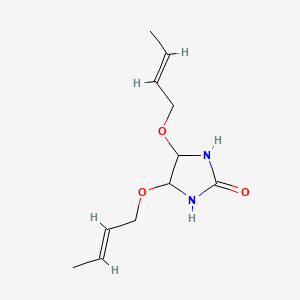

![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
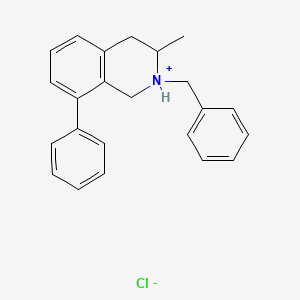
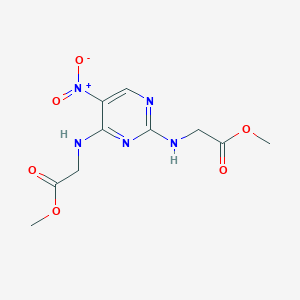
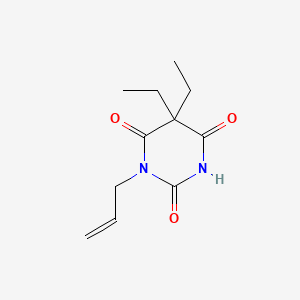
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
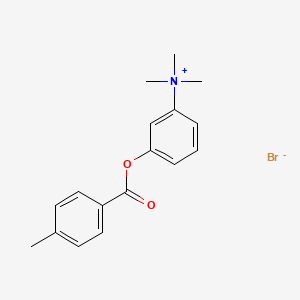
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
